![molecular formula C11H9ClF3NO B040040 2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 125290-76-8](/img/structure/B40040.png)
2-(3-Chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Overview
Description
“Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” is a compound that has some similarities with the compound you’re asking about . It’s used as a reagent in the preparation of fluoroquinolone derivatives, which are antibacterial and antimycobacterial agents .
Synthesis Analysis
The synthesis of a related compound, Sitafloxacin, from “Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” with tri-ethyl ortho-formate and (1R, 2S)-(-)-cis-1-2-fluorine cyclopropane amino-p-toluene sulfonic acid salt by condensation under sodium hydrogen condition was described in a research .
Molecular Structure Analysis
The molecular formula of “Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” is C11H8ClF3O3 . For a similar compound, “(2R)-2-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)PYRROLIDINE”, the molecular formula is C10H9ClF3N .
Physical And Chemical Properties Analysis
“Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate” has a melting point of 80-83℃, a boiling point of 325℃, and a density of 1.413 . It’s stored in a dry room at normal temperature .
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-11(2)4-17-10(16-11)5-3-6(13)9(15)7(12)8(5)14/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQZQZGWNIUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C(=C2F)Cl)F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567869 | |
Record name | 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125290-76-8 | |
Record name | 2-(3-Chloro-2,4,5-trifluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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